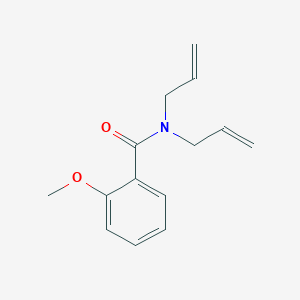
N,N-diallyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-2-methoxybenzamide is a chemical compound that has been extensively studied by scientists due to its potential applications in various fields. This compound is also known as DAMB and has been found to possess several interesting properties that make it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of N,N-diallyl-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. DAMB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and physiological effects:
Studies have shown that N,N-diallyl-2-methoxybenzamide has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-diallyl-2-methoxybenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to be non-toxic to normal cells, which makes it a promising candidate for use in cancer treatment. However, one limitation of using DAMB in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Direcciones Futuras
There are several future directions for research on N,N-diallyl-2-methoxybenzamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective cancer treatments. Additionally, researchers are interested in exploring the potential use of DAMB in other areas of research, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
The synthesis of N,N-diallyl-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with allylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of the desired product.
Aplicaciones Científicas De Investigación
N,N-diallyl-2-methoxybenzamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DAMB has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
N,N-diallyl-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-methoxy-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C14H17NO2/c1-4-10-15(11-5-2)14(16)12-8-6-7-9-13(12)17-3/h4-9H,1-2,10-11H2,3H3 |
Clave InChI |
CZBPCWLXBVPNGB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N(CC=C)CC=C |
SMILES canónico |
COC1=CC=CC=C1C(=O)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)


![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)




![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)


